molecular formula C12H19N5 B1487463 6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine CAS No. 1185541-96-1

6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine

Cat. No.: B1487463
CAS No.: 1185541-96-1
M. Wt: 233.31 g/mol
InChI Key: FQGAOBNIEDSLMW-UHFFFAOYSA-N
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Description

6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-4-amine core substituted with a cyclopropyl group and a 4-aminopiperidin-1-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of appropriate amines with pyrimidin-4-amine derivatives under controlled conditions.

  • Reduction Reactions: Reduction of precursor compounds containing nitro groups to introduce the amine functionality.

  • Substitution Reactions: Substituting functional groups on the pyrimidin-4-amine core with the desired cyclopropyl and aminopiperidinyl groups.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation Reactions: Oxidation of the amine group to form corresponding nitro compounds.

  • Reduction Reactions: Reduction of nitro groups to amines.

  • Substitution Reactions: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Using reducing agents such as iron (Fe) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Using nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted pyrimidin-4-amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibitors and receptor binding. Medicine: Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.

Comparison with Similar Compounds

  • 6-(4-Aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine: Similar structure with an ethyl group instead of cyclopropyl.

  • 6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylate: Contains a carboxylate group instead of the amine group.

Uniqueness: 6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

This compound holds promise for various applications, and ongoing research continues to uncover its full potential

Properties

IUPAC Name

6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c13-9-3-5-17(6-4-9)12-7-11(14-8-15-12)16-10-1-2-10/h7-10H,1-6,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGAOBNIEDSLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=N2)N3CCC(CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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